N'-amino-3-nitrobenzenecarboximidamide
Description
N'-Amino-3-nitrobenzenecarboximidamide is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group at the 3-position and a carboximidamide (-C(=NH)-NH₂) group. The carboximidamide moiety features an amino group (-NH₂) at the N' position, distinguishing it from simpler amides or imidamides.
Properties
IUPAC Name |
N'-amino-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-7(10-9)5-2-1-3-6(4-5)11(12)13/h1-4H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRELWPPFMNBQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394772 | |
| Record name | N'-amino-3-nitrobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60666-23-1 | |
| Record name | N'-amino-3-nitrobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-amino-3-nitrobenzenecarboximidamide typically involves the reaction of 3-nitrobenzenecarboximidamide with an appropriate amine under controlled conditions. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. This reaction proceeds efficiently to produce the desired amide with high yields .
Industrial Production Methods: Industrial production of N’-amino-3-nitrobenzenecarboximidamide may involve large-scale amidation processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N’-amino-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N’-amino-3-aminobenzenecarboximidamide.
Scientific Research Applications
N’-amino-3-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-amino-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with N'-amino-3-nitrobenzenecarboximidamide, differing in substituents or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of this compound and Analogous Compounds
2.1. Structural and Functional Differences
- 3-Nitrobenzamide : Lacks the imidamide group, featuring a simpler amide (-CONH₂) instead. The absence of the N'-amino group reduces its ability to participate in hydrogen bonding or metal coordination compared to the target compound. Its reactivity is dominated by nitro-group reductions or amide hydrolysis.
- 3-Amino-N'-hydroxybenzene-1-carboximidamide : Substitutes the nitro group with an amino (-NH₂) and replaces the N'-amino with a hydroxyl (-OH). This increases nucleophilicity and solubility but reduces electron-withdrawing effects, altering aromatic substitution patterns.
- N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide : The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, stabilizing the ring against electrophilic attack.
Biological Activity
N'-amino-3-nitrobenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and an amidine functional group, which contribute to its reactivity and biological interactions. Its structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group may facilitate redox reactions, while the amidine moiety can participate in hydrogen bonding and electrostatic interactions with biomolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: It can act as a modulator for various receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties: In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects: It may reduce inflammation through modulation of inflammatory pathways.
Data Table of Biological Activities
| Biological Activity | Test Organism/Cell Line | Reference |
|---|---|---|
| Antimicrobial | E. coli | |
| Cytotoxicity | HeLa cells | |
| Anti-inflammatory | RAW 264.7 macrophages |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro tests using HeLa cells showed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating promising anticancer properties.
Case Study 3: Anti-inflammatory Mechanism
Research demonstrated that this compound inhibits the production of pro-inflammatory cytokines in RAW 264.7 macrophages when stimulated with lipopolysaccharide (LPS). This suggests its potential use in managing inflammatory diseases.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Key findings include:
- Absorption and Distribution: The compound shows moderate absorption rates with a favorable distribution profile in biological systems.
- Metabolism: Initial metabolic studies indicate that the compound undergoes phase I metabolism, primarily via oxidation and conjugation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
